molecular formula C18H27N3O3 B12843903 1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine

1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine

Cat. No.: B12843903
M. Wt: 333.4 g/mol
InChI Key: BZEYFKMQMKVNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine is a complex organic compound that features a piperidine ring fused with a pyrrolopyridine moiety. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the formation of the pyrrolopyridine ring through cyclization reactions. The reaction conditions often involve the use of organic solvents like toluene or dichloromethane, and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    p-toluenesulfonic acid, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 4-(2-methyl-4-oxo-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-12-11-14-15(5-8-19-16(14)22)21(12)13-6-9-20(10-7-13)17(23)24-18(2,3)4/h11,13H,5-10H2,1-4H3,(H,19,22)

InChI Key

BZEYFKMQMKVNHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)CCNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.